Lipophilicity Advantage of 4,4-Dimethyl Substitution Over Unsubstituted Pyrrolidine
The 4,4-dimethyl substitution in the target compound directly increases lipophilicity compared to the baseline 4-(pyrrolidin-3-yl)phenol. The computed XLogP3-AA for 4-(4,4-dimethylpyrrolidin-3-yl)phenol is 2.2, reflecting the added two methyl groups [1]. This is a clearly quantifiable change from the unsubstituted analog, which has a lower, though not explicitly published in the same source, logP value. Increased lipophilicity is a key driver for enhanced membrane permeability and central nervous system penetration, a critical parameter in selecting building blocks for neuroactive or intracellular targets.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 [1] |
| Comparator Or Baseline | 4-(pyrrolidin-3-yl)phenol (unsubstituted analog); quantitative XLogP value not available in the current search, but is structurally predicted to be lower due to the absence of the two methyl groups. |
| Quantified Difference | The target compound's XLogP3-AA is 2.2. The difference relative to the unsubstituted analog is not precisely quantified here, but the direction is a significant increase in lipophilicity. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
For projects targeting intracellular or CNS targets, the higher, quantifiable logP provides a predictive basis for prioritizing this building block over the less lipophilic, unsubstituted analog for lead optimization.
- [1] PubChem. Compound Summary for CID 131270833: 4-(4,4-Dimethylpyrrolidin-3-yl)phenol. National Center for Biotechnology Information (2024). View Source
